4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
4-(Methoxymethyl)-2-azabicyclo[211]hexane hydrochloride is a chemical compound known for its unique bicyclic structure This compound is part of the azabicyclohexane family, which is characterized by a bicyclic ring system containing nitrogen
Scientific Research Applications
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of organic reactions. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized with numerous transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition process. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and light exposure to drive the photochemical reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, modulating their activity. The methoxymethyl group can enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to the presence of the nitrogen atom in its bicyclic ring system, which imparts unique chemical and biological properties. This differentiates it from other bicyclic compounds that may lack the nitrogen atom or have different substituents.
Properties
IUPAC Name |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-5-7-2-6(3-7)8-4-7;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASHNQXRUOCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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